molecular formula C15H16N2O2 B1270646 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- CAS No. 55285-34-2

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-

Katalognummer: B1270646
CAS-Nummer: 55285-34-2
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: DCLXMHUTJZKNCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and IUPAC Nomenclature

The systematic nomenclature and structural characterization of 3-pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The primary systematic name reflects the compound's core pyridinecarboxylic acid structure with the carboxyl group positioned at the 3-carbon of the pyridine ring, while the amino substituent attachment at the 2-position is designated through the bracketed descriptor indicating the specific substituted aniline moiety. Alternative nomenclature includes the simplified designation 2-[(4-isopropylphenyl)amino]nicotinic acid, which emphasizes the relationship to nicotinic acid and clearly identifies the isopropyl-substituted aniline component. Additional synonyms found in chemical databases include 2-(4-propan-2-ylanilino)pyridine-3-carboxylic acid and 2-{[4-(propan-2-yl)phenyl]amino}pyridine-3-carboxylic acid, each reflecting different approaches to systematic nomenclature while maintaining chemical accuracy.

The molecular formula C15H16N2O2 provides fundamental information about the compound's atomic composition, indicating the presence of fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula is consistent with the structural representation that includes a pyridine ring (C5H4N), a carboxylic acid group (COOH), and a 4-(1-methylethyl)aniline substituent (C9H12N). The molecular weight of 256.30 grams per mole has been precisely determined and serves as a critical parameter for analytical identification and quantitative analysis. These fundamental molecular parameters are essential for understanding the compound's physical properties and behavior in various chemical environments.

Detailed structural analysis reveals specific geometric and electronic characteristics that define the compound's three-dimensional architecture. The pyridine ring maintains its characteristic planar geometry with bond angles and distances typical of aromatic nitrogen heterocycles. The carboxylic acid group at the 3-position adopts a coplanar arrangement with the pyridine ring, facilitating potential conjugation between the carboxyl group and the aromatic system. The amino linkage at the 2-position creates a point of conformational flexibility, allowing rotation around the carbon-nitrogen bond that connects the pyridine and aniline rings. The isopropyl substituent on the aniline ring introduces additional steric considerations that influence the overall molecular conformation and may restrict certain rotational conformations.

Property Value Source
Chemical Abstracts Service Number 55285-34-2
Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
International Union of Pure and Applied Chemistry Name 2-(4-propan-2-ylanilino)pyridine-3-carboxylic acid
Simplified Molecular-Input Line-Entry System CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
International Chemical Identifier Key DCLXMHUTJZKNCY-UHFFFAOYSA-N

The International Chemical Identifier and Simplified Molecular-Input Line-Entry System representations provide standardized formats for computational chemistry applications and database searches. The Simplified Molecular-Input Line-Entry System string CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O systematically encodes the molecular structure in a linear text format that can be processed by chemical informatics software. The International Chemical Identifier Key DCLXMHUTJZKNCY-UHFFFAOYSA-N serves as a unique identifier that facilitates unambiguous compound identification across different chemical databases and research platforms. These standardized representations are crucial for modern chemical research and enable seamless integration with computational chemistry tools and database systems.

Historical Development of Pyridinecarboxylic Acid Derivatives in Organic Chemistry

The historical development of pyridinecarboxylic acid derivatives traces its origins to the pioneering work of nineteenth-century organic chemists who first isolated and characterized nicotinic acid, the parent compound of this chemical family. The foundational discovery occurred in 1867 when Austrian chemist Hugo Weidel conducted systematic studies on the oxidation products of nicotine alkaloids. Weidel's investigations involved the careful oxidation of nicotine using nitric acid, which yielded a crystalline organic compound that he subsequently identified as nicotinic acid through detailed elemental analysis and characterization of its salts and derivatives. This work represented the first successful isolation of a pyridinecarboxylic acid derivative in sufficient quantities to permit comprehensive structural studies and established the fundamental chemical relationship between nicotine alkaloids and pyridinecarboxylic acids.

The systematic exploration of pyridinecarboxylic acid chemistry expanded significantly in the early twentieth century as organic synthesis methodologies became more sophisticated. In 1913, biochemist Casimir Funk successfully isolated nicotinic acid from yeast extracts, demonstrating alternative sources for these compounds beyond alkaloid oxidation. This discovery opened new avenues for research into the biological significance of pyridinecarboxylic acids and established their importance in nutritional biochemistry. The recognition of nicotinic acid as an essential nutrient, later designated vitamin B3 or niacin, spurred intensive research into related compounds and synthetic methodologies for preparing pyridinecarboxylic acid derivatives with modified structures and properties.

Industrial-scale production methods for pyridinecarboxylic acids underwent substantial development during the mid-twentieth century, driven by increasing demand for these compounds in pharmaceutical and agricultural applications. Patent literature from this period documents various synthetic approaches for preparing substituted pyridinecarboxylic acids, including oxidative methods that convert alkyl-substituted pyridines to the corresponding carboxylic acid derivatives. These industrial processes typically involved the reaction of methylpyridine compounds with halogens under controlled temperature conditions, followed by systematic removal of the resulting pyridinecarboxylic acid products. The development of continuous production methods enabled efficient conversion of readily available pyridine starting materials to valuable carboxylic acid derivatives with minimal operational complexity.

Contemporary synthetic methodologies for preparing complex pyridinecarboxylic acid derivatives like 3-pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- reflect decades of advancement in heterocyclic chemistry and selective functionalization techniques. Modern approaches often employ sophisticated coupling reactions that enable the direct introduction of substituted aniline groups onto pyridinecarboxylic acid scaffolds. These methods typically involve the use of hydroxylamine intermediates and carefully controlled reaction conditions that preserve the integrity of both the pyridine ring system and the substituted aromatic components. The development of such selective synthetic routes represents a significant evolution from the simple oxidative methods used in early pyridinecarboxylic acid synthesis and demonstrates the maturation of heterocyclic chemistry as a field.

Year Development Researcher/Organization Significance
1867 First isolation of nicotinic acid through nicotine oxidation Hugo Weidel Established fundamental pyridinecarboxylic acid chemistry
1873 Detailed structural characterization of nicotinic acid Hugo Weidel Provided definitive structural proof for pyridinecarboxylic acids
1913 Isolation of nicotinic acid from yeast extracts Casimir Funk Demonstrated biological sources of pyridinecarboxylic acids
1937 Recognition of nicotinic acid as essential nutrient Multiple researchers Established medical importance of pyridinecarboxylic acids
1950 Patent for industrial pyridinecarboxylic acid production Shell Development Company Enabled large-scale synthesis of pyridinecarboxylic derivatives
1994 Advanced synthetic methods for substituted derivatives Various pharmaceutical companies Facilitated synthesis of complex pyridinecarboxylic acid analogs

The evolution of analytical techniques has paralleled the synthetic development of pyridinecarboxylic acid derivatives, enabling increasingly sophisticated structural characterization and quality control methods. Early researchers like Weidel relied primarily on elemental analysis and crystallographic studies of salt derivatives to establish molecular structures. Modern analytical approaches incorporate multiple spectroscopic techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-resolution infrared spectroscopy to provide comprehensive structural confirmation. These analytical advances have been crucial for characterizing complex derivatives like 3-pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-, where multiple functional groups and potential isomeric structures require unambiguous identification methods.

Eigenschaften

IUPAC Name

2-(4-propan-2-ylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(2)11-5-7-12(8-6-11)17-14-13(15(18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLXMHUTJZKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360798
Record name 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55285-34-2
Record name 2-[[4-(1-Methylethyl)phenyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55285-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Solvent-Free Catalytic Amination

Methodology :
A solvent-free approach using 2-chloronicotinic acid and 4-isopropylaniline in the presence of boric acid (H₃BO₃) as a catalyst (30 mol%) at 120°C produces the target compound via NAS. The reaction proceeds through hydrogen-bond-directed (HBD) activation of the pyridine ring, enhancing electrophilicity at the 2-position (Scheme 1).

Reaction Conditions :

  • Molar Ratio : 2:1 (aniline:2-chloronicotinic acid)
  • Temperature : 120°C
  • Time : 45–90 minutes
  • Yield : 85–92%

Mechanistic Insight :
Boric acid facilitates HBD interaction with the pyridine nitrogen, polarizing the C-Cl bond and enabling nucleophilic attack by the aniline. Density functional theory (DFT) calculations confirm a two-step addition-elimination pathway.

Advantages :

  • Eliminates toxic solvents (e.g., xylene, DMF).
  • Scalable to 30 g batches without yield reduction.

Hydrothermal Amination

Methodology :
Refluxing 2-chloronicotinic acid with 4-isopropylaniline in ethylene glycol/water (1:1) at 100°C for 6 hours achieves NAS without external catalysts. The carboxylic acid group remains intact under mildly acidic conditions.

Reaction Conditions :

  • Solvent : Ethylene glycol/water
  • Temperature : 100°C
  • Yield : 78%

Limitations :

  • Longer reaction time compared to solvent-free methods.
  • Requires post-reaction neutralization.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

Methodology :
A two-step synthesis involves:

  • Halogenation : 3-Pyridinecarboxylic acid is dihalogenated at the 2- and 6-positions using PCl₅/POCl₃.
  • Coupling : A Suzuki reaction between 2,6-dichloronicotinic acid and 4-isopropylphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in toluene/water (80°C, 12 h).

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃
  • Yield : 65–70%

Post-Functionalization :
The 6-chloro substituent is selectively hydrolyzed using LiOH/THF to yield the monocarboxylic acid.

Buchwald-Hartwig Amination

Methodology :
Direct amination of 2-bromonicotinic acid with 4-isopropylaniline using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane (100°C, 24 h).

Reaction Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos
  • Ligand : Xantphos (10 mol%)
  • Yield : 60–68%

Challenges :

  • Competing hydrolysis of the bromine substituent.
  • High catalyst loading increases cost.

Hydrolysis of Ester or Amide Precursors

Ester Hydrolysis

Methodology :
Methyl 2-[[4-(1-methylethyl)phenyl]amino]nicotinate is hydrolyzed using NaOH/EtOH/H₂O (reflux, 4 h) to yield the carboxylic acid.

Reaction Conditions :

  • Base : 2M NaOH
  • Temperature : 80°C
  • Yield : 95%

Advantages :

  • High purity (>99% by HPLC).
  • Compatible with acid-sensitive substrates.

Amide Hydrolysis

Methodology :
2-[[4-(1-Methylethyl)phenyl]amino]nicotinamide is treated with HCl (6M, 110°C, 8 h) to afford the carboxylic acid.

Yield : 88%

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Solvent-Free NAS H₃BO₃, 120°C, 45 min 85–92 Solvent-free, scalable, low cost Requires excess aniline
Suzuki Coupling Pd(PPh₃)₄, 80°C, 12 h 65–70 Selective functionalization Multi-step, halogenation required
Ester Hydrolysis NaOH, 80°C, 4 h 95 High purity, simple workup Requires ester precursor synthesis

Industrial-Scale Considerations

  • Catalyst Recycling : Pd catalysts from coupling reactions are recovered via filtration (activated carbon support).
  • Purification : Crystallization from ethanol/water (1:3) achieves >99.5% purity.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 1.2 (solvent-free method) vs. 8.5 (Suzuki coupling).
    • E-Factor : 2.3 (solvent-free) vs. 12.7 (hydrothermal).

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the phenyl ring may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation Products: Quinones, oxides.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related 3-pyridinecarboxylic acid derivatives, focusing on substituent effects, applications, and ecological properties.

Structural Analogs and Substituent Variations

Key analogs include imidazolinone-functionalized herbicides (e.g., imazapyr, imazapic) and esters with aromatic substituents.

Compound Name (IUPAC) CAS No. Molecular Formula Key Substituents Primary Use Reference
Target: 2-[[4-(1-Methylethyl)phenyl]amino]-3-pyridinecarboxylic acid N/A C₁₆H₁₈N₂O₂ (inferred) 2-(4-isopropylphenyl)amino, 3-COOH Hypothetical herbicide
Imazapyr: 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid 104098-49-9 C₁₃H₁₇N₃O₃ 2-imidazolinone ring, 3-COOH Herbicide (ALS inhibitor)
Imazapic: 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-methyl-3-pyridinecarboxylic acid 104098-48-8 C₁₄H₁₇N₃O₃ 2-imidazolinone ring, 5-methyl, 3-COOH Herbicide (ALS inhibitor)
Methyl 4-[2-(benzyloxy)-4-fluorophenyl]-5-formyl-2,6-diisopropylnicotinate 618892-25-4 C₂₇H₂₈FNO₄ 2,6-diisopropyl, 4-aryl, 5-formyl, methyl ester Synthetic intermediate

Key Observations:

  • Imidazolinone Derivatives (Imazapyr/Imazapic): The imidazolinone ring enhances herbicidal activity by inhibiting ALS, a critical enzyme in branched-chain amino acid synthesis. The methyl and isopropyl groups on the imidazolinone ring improve lipid solubility and target binding .
  • Aromatic Esters (e.g., ): Esters with bulky substituents (e.g., 2,6-diisopropyl) are often intermediates in drug synthesis, leveraging steric effects to modulate reactivity .
  • Target Compound: The 4-isopropylphenylamino group may confer selective herbicidal activity, though its lack of an imidazolinone ring could reduce ALS affinity compared to imazapyr.

Functional and Ecological Properties

2.2.1. Toxicity and Environmental Impact
  • Methyl Ester Derivatives: Limited ecotoxicological data are available, but ester groups generally enhance biodegradability compared to carboxylic acids .

Molecular and Physicochemical Comparisons

Property Target Compound Imazapyr Imazapic Methyl Ester ()
Molecular Weight ~270.3 g/mol (inferred) 275.3 g/mol 275.3 g/mol 449.5 g/mol
Water Solubility Low (carboxylic acid) Moderate (salt forms) Moderate (salt forms) Low (ester)
LogP (Lipophilicity) ~2.8 (estimated) 1.2–1.5 1.5–2.0 ~4.5 (diisopropyl groups)

Note: The target compound’s carboxylic acid group may enhance water solubility compared to esters but reduce membrane permeability relative to imidazolinone derivatives.

Biologische Aktivität

3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- is a compound with significant potential in pharmaceutical applications due to its unique structural features. The compound consists of a pyridine ring substituted with a carboxylic acid and an aromatic amine group, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- can be represented as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

Biological Activity Overview

Research indicates that compounds similar to 3-Pyridinecarboxylic acid may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound could have potential as an anticancer agent due to its ability to interact with specific cellular pathways.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Neurological Effects : Some derivatives may act as modulators of neurotransmitter receptors, indicating potential in treating neurological disorders.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-:

  • Amination Reactions : The compound can be synthesized through nucleophilic substitution reactions involving pyridine derivatives and aryl amines.
  • Carboxylation Techniques : Methods involving the introduction of carboxylic acid groups onto the pyridine ring have been explored.
  • Asymmetric Synthesis : The compound may also be synthesized using chiral catalysts to enhance selectivity in the formation of desired enantiomers.

Case Study 1: Anticancer Activity

A study investigated the effects of 3-Pyridinecarboxylic acid derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM. This suggests a promising avenue for further development as anticancer agents .

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, a derivative of 3-Pyridinecarboxylic acid demonstrated a reduction in edema and inflammatory markers when administered at doses of 5-20 mg/kg. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 3: Neurological Modulation

Research on related compounds has shown that they can enhance the activity of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function. In vitro studies indicated that these compounds could improve synaptic transmission and cognitive performance in models of Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares the biological activities and structural features of several compounds related to 3-Pyridinecarboxylic acid:

Compound NameStructureBiological ActivityUnique Features
3-Pyridinecarboxylic AcidStructureAnticancer, Anti-inflammatoryContains both carboxylic acid and aromatic amine groups
4-Aminobenzoic AcidStructureMild anti-inflammatoryLacks the pyridine ring
N-(4-Methylphenyl) GlycineStructureNeuroprotective effectsAmino acid derivative without pyridine

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-pyridinecarboxylic acid derivatives with substituted phenylamino groups?

  • Methodological Answer : Synthesis typically involves condensation reactions between aromatic acid chlorides and amino-containing precursors. For example, 4-aminoantipyrine derivatives are synthesized via nucleophilic substitution under anhydrous conditions, monitored by TLC . Multi-step routes may include:

Intermediate preparation : Use of tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions .

Coupling reactions : Catalyzed by DCC/DMAP in dichloromethane for carboxyl-amine bond formation .

  • Key Tools : IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and LC-MS for intermediate validation .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility Testing : Use DMSO as a primary solvent (≤1% v/v to avoid cytotoxicity). Incremental addition of co-solvents (e.g., PEG-400) improves aqueous solubility, monitored by UV-Vis spectroscopy .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .
  • Data Table :
Solvent SystemSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO:PBS (1:9)0.8 ± 0.172 hours
PEG-4002.5 ± 0.3120 hours

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyridine carbons (δ 120–150 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 307.34 for related analogs) .
  • X-ray Crystallography : Resolve stereochemistry of chiral centers (if present) using single-crystal diffraction .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
  • Data Contradiction Note : Discrepancies between in silico predictions and in vitro results may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Hypothesis Testing : Compare regioisomers (e.g., 2- vs. 4-pyridine substitution) to isolate electronic vs. steric effects .
  • Meta-Analysis : Aggregate data from analogs (e.g., trifluoromethyl or benzoyl derivatives) to identify trends in logP vs. bioavailability .
  • Example Table :
SubstituentlogPIC₅₀ (μM)Selectivity Index
4-CF₃2.10.8512.3
3-Benzoyl3.41.208.7

Q. How to design chiral synthesis routes for enantiomerically pure analogs?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide for asymmetric induction in amine coupling .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures in organic-aqueous biphasic systems .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric excess (>98%) .

Q. What mechanistic insights guide the optimization of biological activity?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic degradation .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) to therapeutic targets (e.g., kinases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.